physical properties of 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene
physical properties of 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene
An In-Depth Technical Guide to the Physical Properties of 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physical properties of the novel compound 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene. As of the date of this publication, specific experimental data for this molecule is not available in the public domain. Consequently, this document leverages data from structurally analogous fluorene derivatives and established principles of physical organic chemistry to predict its characteristics. Furthermore, it furnishes detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to characterize this and other novel fluorene-based compounds with scientific rigor. This guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding.
Introduction: The Significance of Substituted 9-Phenylfluorenes
The 9-phenylfluorene scaffold is a cornerstone in materials science and medicinal chemistry. The sp³-hybridized carbon at the 9-position imparts a three-dimensional, propeller-like geometry, which can be strategically functionalized to fine-tune the molecule's electronic, photophysical, and biological properties. The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the fluorenyl and phenyl rings, as in the case of 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene, is a common strategy to modulate characteristics like charge transport, luminescence, and metabolic stability.
Fluorene derivatives are actively investigated for their potential applications in organic light-emitting diodes (OLEDs), solar cells, and as pharmacological agents.[1] Their multifunctional nature makes them promising candidates for the development of novel drugs and advanced materials.[2] A thorough understanding of the physical properties of a new derivative is the foundational step in unlocking its potential.
Predicted Physicochemical Properties
The physical properties of a molecule are a direct consequence of its structure. Based on the known properties of related compounds, we can infer a likely profile for 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene.
Inferred Properties from Analogous Compounds
To provide a reasonable estimation of the properties of the title compound, we can examine the data for structurally similar molecules. The primary analogs for which data is available are 9-Bromo-9-phenylfluorene and 9-(3-bromophenyl)-9-phenyl-9H-fluorene.
| Property | 9-Bromo-9-phenylfluorene | 9-(3-Bromophenyl)-9-phenyl-9H-fluorene | Predicted for 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene |
| Molecular Formula | C₁₉H₁₃Br | C₂₅H₁₇Br | C₂₅H₁₆BrCl |
| Molecular Weight | 321.21 g/mol | 397.31 g/mol | 431.76 g/mol |
| Melting Point | 99 °C[3] | 130.0 to 135.0 °C | Expected to be a crystalline solid with a relatively high melting point, likely in the range of 100-150 °C. The additional halogenation may increase intermolecular forces, potentially leading to a higher melting point than 9-Bromo-9-phenylfluorene. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and toluene. Poorly soluble in polar solvents like water and alcohols. | ||
| Appearance | Light-yellow, lustrous flakes[3] | White to Almost white powder to crystal | Likely a white to off-white crystalline solid. |
Rationale: The introduction of a chlorine atom on the 9-phenyl ring and a bromine atom on the fluorene backbone will increase the molecular weight and likely enhance intermolecular interactions (dipole-dipole and van der Waals forces), which typically leads to a higher melting point. The overall nonpolar character of the molecule suggests good solubility in organic solvents.
Core Characterization Protocols
The following sections detail the essential experimental procedures required to definitively determine the .
Structural Elucidation: A Multi-technique Approach
Confirming the chemical structure is the paramount first step. A combination of spectroscopic methods is essential for unambiguous identification.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Analysis:
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¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling patterns (J-coupling) to assign protons to their respective positions in the molecule.
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¹³C NMR: Identify the number of unique carbon environments. Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
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Causality Behind Experimental Choices:
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Deuterated Solvents: Used to avoid large solvent signals that would obscure the analyte signals.
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High-Field NMR: Provides better signal dispersion and resolution, which is crucial for analyzing complex aromatic spin systems.
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
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Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.
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Data Acquisition: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
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Data Analysis: Determine the monoisotopic mass of the molecular ion ([M]⁺ or [M+H]⁺) with high precision (to four or five decimal places). Compare this with the calculated exact mass for the proposed formula (C₂₅H₁₆BrCl). The isotopic pattern for bromine and chlorine should also be observed.
Trustworthiness of the Protocol: HRMS provides a self-validating system by confirming the elemental composition with a high degree of accuracy. The characteristic isotopic signatures of bromine and chlorine provide an additional layer of confirmation.
Purity and Thermal Properties
The purity and thermal stability of a compound are critical for its application.
The melting point is a fundamental physical property that also serves as an indicator of purity.
Experimental Protocol: Melting Point Analysis
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Sample Preparation: Place a small amount of the crystalline solid into a capillary tube.
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Measurement: Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point.
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Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (≤ 1 °C) is indicative of high purity.
TGA measures the thermal stability of a material by monitoring its mass change as a function of temperature.
Experimental Protocol: Thermogravimetric Analysis
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Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.
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Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 10 °C/min).
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Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Optical and Electronic Properties
For applications in optoelectronics, understanding the interaction of the compound with light is crucial.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol: UV-Visible Absorption Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, toluene) of known concentration.
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Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
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Data Analysis: Identify the wavelength(s) of maximum absorption (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law. The absorption onset can be used to estimate the optical bandgap.[4]
Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons.
Experimental Protocol: Photoluminescence Spectroscopy
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Sample Preparation: Use the same solution prepared for UV-Vis spectroscopy.
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Measurement: Excite the sample at a wavelength corresponding to an absorption maximum. Record the emission spectrum.
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Data Analysis: Determine the wavelength of maximum emission (λem). The difference between the absorption and emission maxima is the Stokes shift. The photoluminescence quantum yield (PLQY) can be determined relative to a known standard.[4]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for the structural elucidation of a novel compound.
Caption: Workflow for determining key physical properties.
Conclusion
While direct experimental data for 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is not yet reported, a robust framework for its characterization can be established based on the properties of analogous compounds and standard analytical procedures. This guide provides the necessary theoretical and practical foundation for researchers to undertake a comprehensive investigation of this novel molecule. The systematic application of the described protocols will yield reliable data, paving the way for the exploration of its potential in drug development and materials science.
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Qiu, S., Dong, D., Li, J., Wen, H., Li, J., Yang, Y., Zhai, S., & Gao, X. (2024). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 20, 3299–3305. Retrieved from [Link]
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Qiu, S., Dong, D., Li, J., Wen, H., Li, J., Yang, Y., Zhai, S., & Gao, X. (2024). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. ResearchGate. Retrieved from [Link]
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Qiu, S., Dong, D., Li, J., Wen, H., Li, J., Yang, Y., Zhai, S., & Gao, X. (2024). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. PubMed. Retrieved from [Link]
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